molecular formula C12H21NO3 B2906958 Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate CAS No. 2470440-75-4

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate

Cat. No. B2906958
CAS RN: 2470440-75-4
M. Wt: 227.304
InChI Key: MSRCULIGFKZZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 2470440-75-4 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate . It is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-8-6-10 (14)9 (2)13 (7-8)11 (15)16-12 (3,4)5/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Chiral Compounds

The compound tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is useful in the stereocontrolled synthesis of chiral compounds, which are essential in the production of various pharmaceuticals due to their high specificity in biological interactions .

Preparation of β-Aryl-GABA Analogues

It is used in the synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts. These analogues are significant in neuroscience research as they can mimic or interfere with the action of GABA, an important neurotransmitter .

Synthesis of Indole Derivatives

Indole derivatives, which have applications in treating cancer cells, microbes, and various disorders, can be synthesized using tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate as a precursor or intermediate .

Enantioselective Catalysis

The compound is involved in the synthesis of chiral Schiff base ligands for enantioselective copper-catalyzed additions, which are crucial for creating enantiomerically pure substances used in medicinal chemistry .

Stereoselective Syntheses

It is also used for stereoselective syntheses of substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates, which are valuable in creating specific stereochemistry within chemical compounds .

Chemical Property Analysis

ChemicalBook provides detailed chemical property analysis and uses of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate, including its physical properties and potential applications in various chemical syntheses .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)9(2)13(7-8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRCULIGFKZZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(N(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.